H-Asp-Arg-OH

Vue d'ensemble

Description

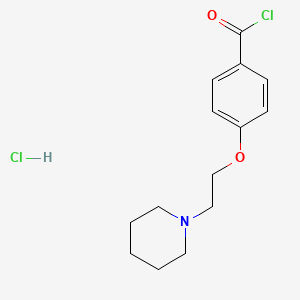

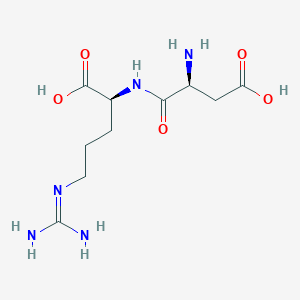

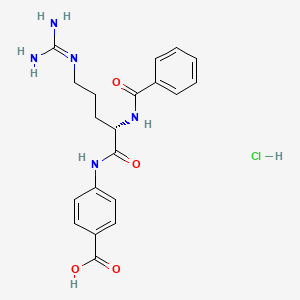

“H-Asp-Arg-OH” is a dipeptide composed of L-aspartic acid and L-arginine joined by a peptide linkage . It has a role as a metabolite . It is functionally related to L-aspartic acid and L-arginine .

Synthesis Analysis

The synthesis of “H-Asp-Arg-OH” can be achieved through Fmoc solid-phase peptide synthesis . This method is the choice for peptide synthesis due to the availability of high-quality Fmoc building blocks at low cost . A new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced .Molecular Structure Analysis

The molecular structure of “H-Asp-Arg-OH” involves a salt bridge between the Aspartic acid and Arginine residues . Salt bridges are interactions of amino acids with opposite charge where at least two heavy atoms lie within a hydrogen bonding distance .Chemical Reactions Analysis

The chemical reactions involving “H-Asp-Arg-OH” are primarily associated with the formation and dissociation of the salt bridge between the Aspartic acid and Arginine residues . The presence of solvated ions in the solvent can influence the behavior of the salt bridge in a very specific and local way .Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Asp-Arg-OH” include a molecular weight of 289.29 and a chemical formula of C₁₀H₁₉N₅O₅ . It is recommended to be stored at temperatures below -15°C .Applications De Recherche Scientifique

Peptide-Based Hydrogels

Hydrogels: are networks of polymer chains that exhibit the ability to retain water and are commonly used in biomedical applications. The dipeptide Asp-Arg can be incorporated into peptide sequences to form peptide-based hydrogels . These hydrogels are highly biocompatible and biodegradable, making them suitable for use as injectable materials or as extracellular matrices for cell culture . The presence of the Arginine (Arg) residue can enhance cell attachment, which is crucial for tissue engineering.

Enzyme Inhibition

Asp-Arg plays a role in the inhibition of proteases , enzymes that break down proteins. By binding to sites near the active center of proteases like papain and cathepsin K, peptides containing Asp-Arg can potentially inhibit their activity . This is significant for designing inhibitors that can target a wide variety of proteases, which has implications in drug design and disease treatment.

Antioxidant Activity

Research into antioxidant peptides is a cutting-edge field, with the screening and activity evaluation of such peptides being pivotal. Asp-Arg may contribute to the antioxidant properties of peptides, which can protect cells from oxidative stress and have potential therapeutic applications .

Orientations Futures

The future directions for “H-Asp-Arg-OH” could involve the development of novel antimicrobials . Arg-rich ultra-short cationic antimicrobial lipopeptides (USCLs) have shown potent antimicrobial activity and have the potential for development into novel antimicrobial agents . Additionally, the use of unnatural amino acids for the development of highly selective peptide linkers is also a promising future direction .

Mécanisme D'action

Target of Action

Asp-Arg, also known as H-Asp-Arg-OH, interacts with various targets in the body. One of its primary targets is the microsomal prostaglandin E2 synthase type 1 (mPGES-1) . This enzyme is responsible for the formation of the potent lipid mediator prostaglandin E2 under proinflammatory conditions . Another target of Asp-Arg is the Arg/N-degron pathway , which targets proteins for degradation .

Mode of Action

Asp-Arg interacts with its targets through a dynamic interaction. For instance, in the case of mPGES-1, an interaction between Arg-126 and Asp-49 is essential for catalysis . This interaction, along with a crystallographic water, serves critical roles within the enzymatic mechanism .

Biochemical Pathways

Asp-Arg affects several biochemical pathways. In the Arg/N-degron pathway, it selectively degrades a number of proinflammatory fragments, contributing to tuning inflammatory processes . In the context of mPGES-1, Asp-Arg plays a role in the production of prostaglandin E2, a key player in inflammation .

Pharmacokinetics: ADME Properties

Various strategies, including structural modifications and use of peptidomimetic compounds, are employed to enhance peptide stability and prolong half-life .

Result of Action

The molecular and cellular effects of Asp-Arg’s action are diverse. In the context of mPGES-1, Asp-Arg’s interaction leads to the formation of prostaglandin E2, a potent lipid mediator . In the Arg/N-degron pathway, Asp-Arg contributes to the degradation of proinflammatory fragments, thereby modulating inflammatory responses .

Action Environment

The action, efficacy, and stability of Asp-Arg can be influenced by various environmental factors. For instance, the hosting environment can impact the rendering of content based on Asp-Arg . Additionally, the presence of other molecules and the pH of the environment can affect the stability and activity of Asp-Arg .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O5/c11-5(4-7(16)17)8(18)15-6(9(19)20)2-1-3-14-10(12)13/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZNHSNIGMJYOZ-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)

![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)